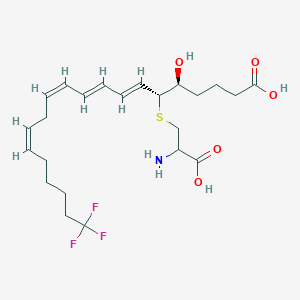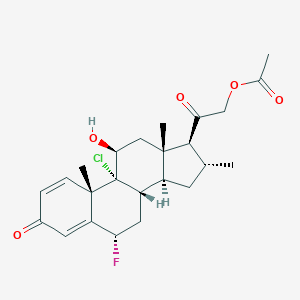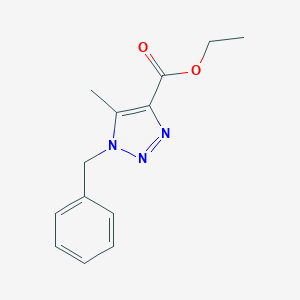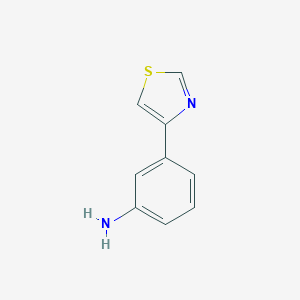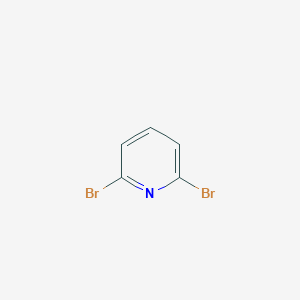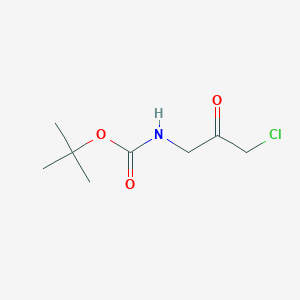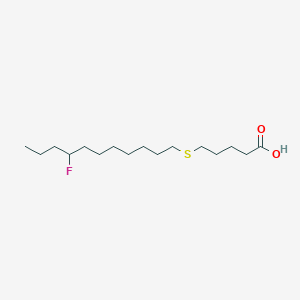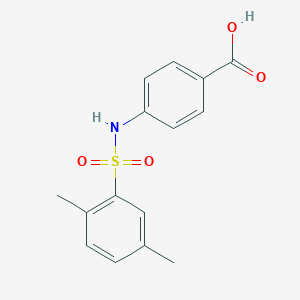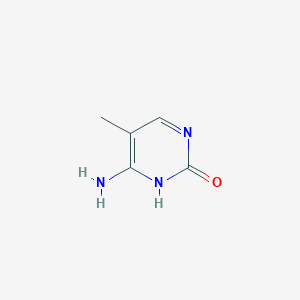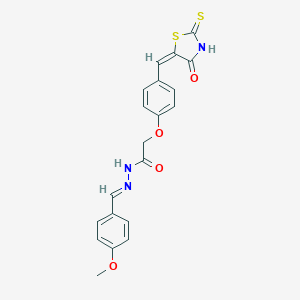
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide, also known as MTTC, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTTC is a hydrazone derivative of thiazolidine-2,4-dione, which is a well-known scaffold in medicinal chemistry. In Synthesis method: MTTC can be synthesized by the reaction of 2-(4-methoxybenzylidene) hydrazinecarbothioamide and 5-(4-formylphenyl)-2-thioxo-4-thiazolidinone in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, and the product is obtained in good yield after purification. Scientific research application: MTTC has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. MTTC has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting tumor growth in vitro and in vivo. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, MTTC has been reported to have antidiabetic activity by reducing blood glucose levels and improving insulin sensitivity. Mechanism of action: The mechanism of action of MTTC is not fully understood, but it is believed to act through multiple pathways. MTTC has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the acetylation of histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. MTTC has also been reported to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation and immune response. Inhibition of NF-κB leads to the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines. Biochemical and physiological effects: MTTC has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. MTTC has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, MTTC has been reported to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models. Advantages and limitations for lab experiments: One of the advantages of using MTTC in lab experiments is its relatively simple synthesis method. MTTC can be synthesized in good yield using readily available starting materials. Additionally, MTTC has been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical studies. However, one of the limitations of using MTTC in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Future directions: There are several future directions for the research on MTTC. One of the potential applications of MTTC is in the treatment of cancer. Further studies are needed to elucidate the mechanism of action of MTTC and its potential as a chemotherapeutic agent. Additionally, MTTC has been shown to have anti-inflammatory and antidiabetic activity, which makes it a potential candidate for the treatment of inflammatory and metabolic diseases. Further studies are needed to investigate the efficacy and safety of MTTC in animal models and clinical trials.
properties
CAS RN |
139298-31-0 |
|---|---|
Molecular Formula |
C20H17N3O4S2 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C20H17N3O4S2/c1-26-15-6-4-14(5-7-15)11-21-23-18(24)12-27-16-8-2-13(3-9-16)10-17-19(25)22-20(28)29-17/h2-11H,12H2,1H3,(H,23,24)(H,22,25,28)/b17-10+,21-11+ |
InChI Key |
AQTQWCIMESMCGD-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)S3 |
SMILES |
COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3 |
synonyms |
N-[(4-methoxyphenyl)methylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanylidene -thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



